molecular formula C17H19N5O5S B2812058 N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946254-90-6

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2812058
CAS No.: 946254-90-6
M. Wt: 405.43
InChI Key: BTOYDKRUZCITNS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-hydroxyethyl group at the N1 position and a thioacetamide moiety linked to a 2,4-dimethoxyphenyl group. The synthesis of such pyrazolo-pyrimidinone derivatives typically involves reacting a monopotassium salt of a thioxo-pyrazolo-pyrimidinone precursor with substituted phenacyl chlorides or via cyclization reactions in acidic conditions . For example, describes the preparation of structurally related compounds through refluxing in ethanol, followed by cyclization with sulfuric acid . The 2-hydroxyethyl substituent likely enhances solubility, while the 2,4-dimethoxyphenyl group may influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-26-10-3-4-12(13(7-10)27-2)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYDKRUZCITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its efficacy against different cancer cell lines and other biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S, with a molecular weight of 393.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introduction of the dimethoxyphenyl group through nucleophilic substitution.
  • Attachment of Hydroxyethyl Group : Alkylation reactions are employed to introduce the hydroxyethyl moiety.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity:

  • In Vitro Studies : In studies involving various cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN), compounds similar to this compound showed notable growth inhibition percentages (GI %) ranging from 66% to 112% depending on the specific derivative tested .
Cell LineCompoundGI %
HOP-926p71.8
NCI-H4606p66.12
ACHN6p66.02
RFX 3936s84.17

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) such as CDK2 and TRKA, which are crucial for cell cycle regulation and cancer progression .
  • Cell Cycle Arrest : Treatment with the compound resulted in significant arrest in the G0–G1 phase of the cell cycle in cancer cells, indicating its potential to halt proliferation .

Apoptosis Induction

Further investigations revealed that treatment with this compound led to increased apoptosis in cancer cells. The analysis indicated that treated cells exhibited morphological changes characteristic of apoptosis, including chromatin condensation and nuclear fragmentation.

Case Studies

A notable study evaluated the cytotoxic effects of this compound against renal carcinoma cell line RFX 393. The study found that at an IC50 concentration of approximately 11.70 µM, the compound exhibited greater cytotoxicity compared to other derivatives tested .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidinone Cores

Substituent Variations

  • Compound 18 (): 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide shares the 2,4-dimethoxyphenyl and thioacetamide groups with the target compound but replaces the pyrazolo-pyrimidinone core with a pyrimidinone ring.
  • Fluorophenyl Derivatives (): Compounds like Example 83 in feature fluorinated aromatic rings and chromenone moieties. Fluorine substituents improve metabolic stability and membrane permeability compared to methoxy groups .

Core Heterocycle Modifications

  • Thieno[2,3-d]Pyrimidinones (–14): Derivatives such as 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide replace the pyrazolo-pyrimidinone with a thienopyrimidinone core. The sulfur atom in the thiophene ring increases lipophilicity, which may affect bioavailability .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-Hydroxyethyl, 2,4-dimethoxyphenyl Enhanced solubility, unconfirmed bioactivity
Compound 18 () Pyrimidinone 2,4-Dimethoxyphenyl, benzothiazolyl CK1 inhibition, high lipophilicity
N-(4-Methoxyphenyl)-... () Quinazolinone Sulfamoylphenyl, methoxyphenyl Antimicrobial activity
Thieno[2,3-d]pyrimidinone () Thienopyrimidinone Ethyl, isopropylphenyl High metabolic stability

Key Findings and Implications

  • Structural Flexibility: The pyrazolo-pyrimidinone core allows diverse substitutions, enabling fine-tuning of electronic and steric properties. The 2-hydroxyethyl group in the target compound may improve water solubility compared to alkyl or aryl substituents in analogues .
  • Synthetic Challenges : Cyclization methods using H₂SO₄ () may produce side products, whereas TEA-mediated coupling () offers cleaner reactions but lower yields .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of a pyrazolo[3,4-d]pyrimidine core with a thioacetamide derivative. Critical steps include:

  • Thioether formation : Reacting a pyrimidinone intermediate with a thiol-containing reagent (e.g., thioacetic acid) under basic conditions (e.g., NaOH) .
  • Acylation : Introducing the acetamide group via coupling with 2,4-dimethoxyphenyl derivatives using EDCI/HOBt as coupling agents .
  • Optimization : Temperature (60–80°C), solvent choice (DMF or DCM), and inert atmosphere (N₂/Ar) are critical for minimizing side reactions .
    • Yield Considerations : Yields range from 60–85%, with HPLC purification (>95% purity) often required .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrazolo-pyrimidine core (e.g., δ 12.50 ppm for NH protons) and thioether linkage (δ 4.12 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 389.43) .
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .

Q. What functional groups contribute to its biological activity?

  • Key Groups :

  • Pyrazolo-pyrimidine core : Binds to ATP pockets in kinases, enabling potential anticancer activity .
  • Thioether linkage : Enhances metabolic stability compared to ether analogs .
  • 2-Hydroxyethyl group : Improves solubility and modulates interactions with hydrophilic residues in target proteins .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Approach :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing pyrimidine NH from acetamide NH) .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH groups) by comparing spectra in D₂O vs. DMSO-d₆ .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects causing unexpected shifts .

Q. What strategies optimize in vitro bioactivity while reducing off-target effects?

  • Methodology :

  • SAR Studies : Modify substituents on the dimethoxyphenyl group (e.g., replacing OCH₃ with CF₃) to enhance target affinity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., CDK2) and prioritize derivatives with lower binding energy .
  • Selectivity Screening : Test against related enzymes (e.g., PIM1 vs. PIM2 kinases) to identify structure-driven selectivity .

Q. How do solvent and catalyst choices impact scalability in multi-step synthesis?

  • Critical Factors :

  • Solvent : Polar aprotic solvents (DMF, DMSO) favor thioether formation but complicate purification. Switch to EtOAc/water biphasic systems for easier isolation .
  • Catalysts : Pd/C or Ni catalysts reduce reaction times for hydrogenation steps but require strict moisture control .
  • Scale-Up Challenges : Maintain ≤70°C during exothermic steps to prevent decomposition; use flow chemistry for high-throughput synthesis .

Q. What mechanisms explain contradictory results in cytotoxicity assays across cell lines?

  • Analysis Framework :

  • Metabolic Profiling : Assess cytochrome P450-mediated activation/inactivation using liver microsomes .
  • Resistance Markers : Quantify ABC transporter expression (e.g., P-gp) in resistant vs. sensitive cell lines .
  • ROS Modulation : Measure intracellular ROS levels to determine if oxidative stress drives cell-type-specific apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.